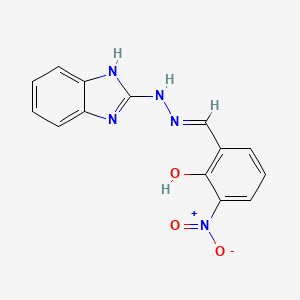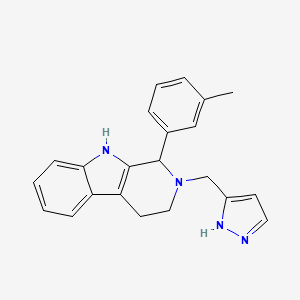
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FPBA, is a synthetic compound that has been the subject of extensive scientific research. This compound belongs to the class of piperidine derivatives and is known to have a wide range of applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine and serotonin receptors. It has also been suggested that this compound may modulate the activity of certain enzymes and proteins involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have an analgesic effect by modulating the activity of pain receptors in the brain. Additionally, this compound has been shown to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine in lab experiments is its high potency and selectivity. It has been found to be effective at very low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound in order to avoid adverse effects.
Orientations Futures
There are a number of potential future directions for research involving 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of more selective and potent analogs of this compound for use in the treatment of various diseases. Another potential direction is the investigation of the mechanisms underlying the analgesic and anti-inflammatory effects of this compound. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoro-3-methoxybenzaldehyde and 4-fluorophenylpiperidine in the presence of reducing agents such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques to obtain a pure form of this compound.
Applications De Recherche Scientifique
1-(4-fluoro-3-methoxybenzyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent antipsychotic, anti-inflammatory, and analgesic properties. This compound has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O/c1-24-19-11-14(4-9-18(19)21)12-23-10-2-3-17(13-23)22-16-7-5-15(20)6-8-16/h4-9,11,17,22H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTWHEQTBDYACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)



![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)
